Cas no 62967-12-8 (4-benzoyl-2,3-dichlorophenol)
4-benzoyl-2,3-dichlorophenol Chemical and Physical Properties
Names and Identifiers
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- Methanone, (2,3-dichloro-4-hydroxyphenyl)phenyl-
- (2,3-dichloro-4-hydroxyphenyl)-phenylmethanone
- 4-benzoyl-2,3-dichlorophenol
- 2,3-dichloro-4-hydroxybenzophenone
- SCHEMBL10455760
- DTXSID00554275
- 62967-12-8
- (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone
- EN300-1276854
- 2,3-dichloro-4-benzoylphenol
- OJBNGDHMKPZILA-UHFFFAOYSA-N
- AKOS019823048
-
- Inchi: 1S/C13H8Cl2O2/c14-11-9(6-7-10(16)12(11)15)13(17)8-4-2-1-3-5-8/h1-7,16H
- InChI Key: OJBNGDHMKPZILA-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C(C1C=CC=CC=1)=O)O)Cl
Computed Properties
- Exact Mass: 265.99024
- Monoisotopic Mass: 265.9901349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
4-benzoyl-2,3-dichlorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276854-0.05g |
4-benzoyl-2,3-dichlorophenol |
62967-12-8 | 0.05g |
$185.0 | 2023-06-08 | ||
| Enamine | EN300-1276854-0.1g |
4-benzoyl-2,3-dichlorophenol |
62967-12-8 | 0.1g |
$275.0 | 2023-06-08 | ||
| Enamine | EN300-1276854-0.25g |
4-benzoyl-2,3-dichlorophenol |
62967-12-8 | 0.25g |
$393.0 | 2023-06-08 | ||
| Enamine | EN300-1276854-0.5g |
4-benzoyl-2,3-dichlorophenol |
62967-12-8 | 0.5g |
$619.0 | 2023-06-08 | ||
| Enamine | EN300-1276854-1.0g |
4-benzoyl-2,3-dichlorophenol |
62967-12-8 | 1g |
$794.0 | 2023-06-08 | ||
| Enamine | EN300-1276854-2.5g |
4-benzoyl-2,3-dichlorophenol |
62967-12-8 | 2.5g |
$1557.0 | 2023-06-08 | ||
| Enamine | EN300-1276854-5.0g |
4-benzoyl-2,3-dichlorophenol |
62967-12-8 | 5g |
$2305.0 | 2023-06-08 | ||
| Enamine | EN300-1276854-10.0g |
4-benzoyl-2,3-dichlorophenol |
62967-12-8 | 10g |
$3418.0 | 2023-06-08 | ||
| 1PlusChem | 1P01I85H-50mg |
Methanone, (2,3-dichloro-4-hydroxyphenyl)phenyl- |
62967-12-8 | 95% | 50mg |
$282.00 | 2024-04-22 | |
| 1PlusChem | 1P01I85H-100mg |
Methanone, (2,3-dichloro-4-hydroxyphenyl)phenyl- |
62967-12-8 | 95% | 100mg |
$390.00 | 2024-04-22 |
4-benzoyl-2,3-dichlorophenol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-benzoyl-2,3-dichlorophenol
Chemical Profile of 4-benzoyl-2,3-dichlorophenol (CAS No: 62967-12-8)
4-benzoyl-2,3-dichlorophenol, identified by its Chemical Abstracts Service (CAS) number 62967-12-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of benzoylated chlorophenols, a subclass known for its diverse applications in medicinal chemistry and agrochemical synthesis. The structural features of 4-benzoyl-2,3-dichlorophenol, particularly the presence of both benzoyl and dichloro substituents on a phenolic backbone, endow it with unique reactivity and potential biological activities.
The synthesis of 4-benzoyl-2,3-dichlorophenol typically involves multi-step organic transformations, starting from readily available aromatic precursors. The benzoylation step introduces the benzoyl group at the fourth position of the phenol ring, while the subsequent chlorination at the second and third positions enhances its electrophilic character. This process requires precise control over reaction conditions to ensure high yield and purity, often necessitating advanced catalytic systems or specialized solvents to mitigate side reactions.
In recent years, 4-benzoyl-2,3-dichlorophenol has garnered attention in academic and industrial research due to its potential as a building block for more complex pharmacophores. Its dichloro-substituted aromatic core makes it a versatile intermediate for designing molecules with enhanced binding affinity to biological targets. For instance, studies have explored its utility in developing novel inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
One notable application of 4-benzoyl-2,3-dichlorophenol lies in its role as a precursor for synthesizing heterocyclic compounds. By further functionalizing its reactive sites, researchers can generate nitrogen-containing derivatives that mimic natural products with potent biological activities. These derivatives have shown promise in preclinical trials as candidates for treating inflammatory disorders and microbial infections. The benzoyl group, in particular, serves as an anchor point for further chemical modifications, allowing for the creation of libraries of compounds with tailored properties.
The pharmacological profile of 4-benzoyl-2,3-dichlorophenol has been extensively studied in vitro and in vivo. Initial screenings have highlighted its inhibitory effects on certain kinases and transcription factors, suggesting its potential therapeutic value. Moreover, its structural analogs have been investigated for their ability to modulate immune responses by interacting with cellular receptors and signaling pathways. Such findings underscore the importance of 4-benzoyl-2,3-dichlorophenol as a scaffold for drug discovery efforts.
From an agrochemical perspective, derivatives of 4-benzoyl-2,3-dichlorophenol exhibit properties that make them suitable for developing novel pesticides and herbicides. The dichloro substituents enhance their lipophilicity, improving their absorption by plant tissues while maintaining stability under environmental conditions. Research is ongoing to optimize these compounds for sustainable agricultural practices without compromising efficacy or safety.
The chemical stability and reactivity of 4-benzoyl-2,3-dichlorophenol also make it a valuable tool in synthetic organic chemistry. Its ability to undergo selective transformations allows chemists to construct complex molecular architectures with precision. This has led to its use in cross-coupling reactions, where it serves as an electron-deficient aromatic substrate that facilitates the formation of carbon-carbon bonds essential for drug synthesis.
In conclusion,4-benzoyl-2,3-dichlorophenol (CAS No: 62967-12-8) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic pathways and biological functions,4-benzoyl-2,3-dichlorophenol is poised to remain a cornerstone in modern chemical innovation.
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